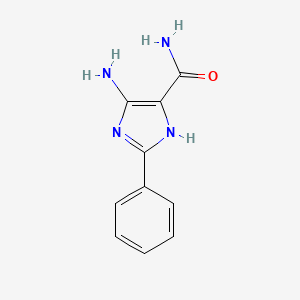

2-Phenyl-4-amino-5-imidazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-4-amino-5-imidazolecarboxamide is a chemical compound with the molecular formula C10H10N4O . It is also known as 5-amino-2-phenyl-1H-Imidazole-4-carboxamide .

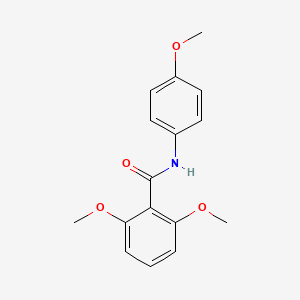

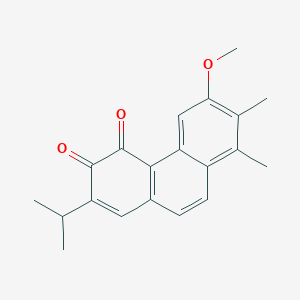

Molecular Structure Analysis

The molecular structure of 2-Phenyl-4-amino-5-imidazolecarboxamide consists of a phenyl group attached to the 2-position of an imidazole ring, which also has an amino group at the 4-position and a carboxamide group at the 5-position .Applications De Recherche Scientifique

Potential Antipsychotic Agents

A series of 2-phenyl-4-(aminomethyl)imidazoles, structurally related to dopamine D2 selective benzamide antipsychotics, were synthesized and evaluated for their ability to block dopamine D2 receptor binding. These compounds represent a novel approach to antipsychotic medication, offering insights into the structural requirements for D2 receptor affinity and potential therapeutic applications (Thurkauf et al., 1995).

Antiviral Agents

Imidazo[1,2-a]pyridines, including 2-amino-3-substituted derivatives, have been designed and synthesized for evaluation as antirhinovirus agents. These compounds, structurally related to known antiviral agents, highlight the potential of imidazole derivatives in the development of new treatments for viral infections (Hamdouchi et al., 1999).

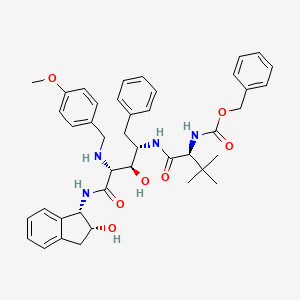

HIV-1 Protease Inhibitors

A tripeptide analogue inhibitor of HIV-1 protease featuring an imidazole-derived peptide bond replacement demonstrated potent inhibition of the protease and HIV-1 infectivity. This compound's crystallographic and pharmacokinetic analysis underscores the therapeutic potential of imidazole derivatives in HIV treatment (Abdel-Meguid et al., 1994).

Chemical Synthesis and Catalysis

The use of imidazole derivatives in chemical synthesis, such as the development of new synthetic routes for thiazoles and oxazoles, showcases the versatility of these compounds in organic chemistry. These methods provide efficient pathways for the synthesis of complex molecules, which can have various pharmaceutical and material applications (Kumar et al., 2013).

DNA Binding and Gene Regulation

Pyrrole–imidazole (Py–Im) hairpin polyamides, which include imidazole derivatives, are a class of molecules capable of binding DNA sequences with high specificity. They can disrupt protein-DNA interactions and modulate gene expression, offering potential applications in gene therapy and molecular biology research (Meier et al., 2012).

Novel Aromatic Polyimides

Research into the synthesis of novel aromatic polyimides containing imidazole structures demonstrates the role of these compounds in material science. The resulting materials exhibit high thermal resistance and solubility properties, suggesting applications in high-performance polymers and composite materials (Akutsu et al., 1998).

Propriétés

IUPAC Name |

4-amino-2-phenyl-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-7(9(12)15)13-10(14-8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDIHAOPZBSKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194445 |

Source

|

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-amino-5-imidazolecarboxamide | |

CAS RN |

41631-74-7 |

Source

|

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041631747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)